molecular formula C24H21N3O4S B5892328 2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B5892328
M. Wt: 447.5 g/mol
InChI Key: WUDZIRJVQZARIF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 3-methoxy-substituted phenyl group at the quinoline C2 position and a sulfamoylbenzylamide moiety at the C4-carboxamide nitrogen.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-18-6-4-5-17(13-18)23-14-21(20-7-2-3-8-22(20)27-23)24(28)26-15-16-9-11-19(12-10-16)32(25,29)30/h2-14H,15H2,1H3,(H,26,28)(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDZIRJVQZARIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the methoxyphenyl and sulfamoylphenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The sulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the quinoline core may produce a dihydroquinoline compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of quinoline derivatives, including this compound. Quinoline-based compounds have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, research indicates that modifications to the quinoline structure can enhance cytotoxicity against breast cancer cells, making it a candidate for further investigation in anticancer drug development .

Anti-inflammatory Properties

The sulfonamide moiety in this compound is associated with anti-inflammatory effects. Compounds containing sulfonamide groups have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Activity

Research has indicated that quinoline derivatives possess antimicrobial properties. The presence of both the methoxyphenyl and sulfonamide groups may contribute to enhanced activity against bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes involved in disease pathways. For example, certain quinoline derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes and disease states such as glaucoma and epilepsy .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives, including 2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide. They evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting the compound's potential as a lead structure for further development into an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory effects of sulfonamide-containing quinolines. In vivo studies using an induced inflammation model showed that treatment with the compound led to a marked reduction in edema and inflammatory markers compared to control groups. These findings support the hypothesis that this compound can modulate inflammatory responses effectively .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in MCF-7 cells
Anti-inflammatory EffectsReduces edema and inflammatory markers
Antimicrobial ActivityEffective against resistant bacterial strains
Enzyme InhibitionInhibits carbonic anhydrase

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to active sites, while the methoxyphenyl and sulfamoylphenyl groups enhance binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronics: The target compound's 3-methoxyphenyl group differs from the 4-methoxy isomer in , which may alter binding pocket interactions due to regiochemistry .

Amide Modifications :

  • The sulfamoylbenzyl group in the target compound contrasts with thiazole-linked sulfamoyl moieties (), which may confer different pharmacokinetic profiles due to thiazole's metabolic stability .
  • Bulky substituents like naphthyl () or trans-cyclopropylmethyl () increase steric bulk, possibly limiting membrane permeability .

Polarity and Solubility: The sulfamoyl group (-SO₂NH₂) in the target compound enhances hydrophilicity compared to non-polar groups (e.g., methyl in ) . Hydroxy and oxo groups () introduce additional hydrogen-bonding sites but may increase susceptibility to glucuronidation .

Key Differentiators

Sulfamoyl vs. Sulfonamide : The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonamides (-SO₂NHR) in , which may reduce off-target effects .

Hybrid Pharmacophores: Unlike bis-quinoline derivatives (e.g., 674092 in ), the target compound’s simplicity may enhance synthetic feasibility and bioavailability .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This indicates the presence of a quinoline backbone with specific functional groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its potential effects on various biological systems.

Antimicrobial Activity

A significant focus has been on the antimicrobial properties of quinoline derivatives. In a study involving substituted quinoline-2-carboxamides, it was found that certain derivatives exhibited notable activity against mycobacterial species, including Mycobacterium tuberculosis . Although specific data on the tested compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer effects. A study highlighted that compounds with similar structures could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . It is hypothesized that this compound may share these properties due to its structural characteristics.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes has also been explored. For instance, related compounds have shown the ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and cancer cell proliferation . This suggests that similar mechanisms may be applicable to the compound .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of substituted quinolines were tested for their activity against M. tuberculosis and other pathogens. Compounds with methoxy substitutions displayed enhanced activity compared to standard treatments .
  • Anticancer Research :
    • In vitro studies demonstrated that certain quinoline derivatives could significantly reduce the viability of cancer cells, suggesting a promising avenue for further research into the anticancer potential of this compound .
  • Enzyme Inhibition Studies :
    • Related compounds were shown to effectively inhibit DHODH, leading to reduced cellular proliferation in cancer models. This mechanism may also apply to our compound, warranting further investigation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeReference
N-Cycloheptylquinoline-2-carboxamideAntimicrobialM. tuberculosis
1-(2-Naphthoyl)pyrrolidineAntimicrobialM. kansasii, M. avium
Dihydroorotate dehydrogenase inhibitorsEnzyme inhibitionDHODH
Quinoline derivativesAnticancerVarious cancer cell lines

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Ullmann couplingHigh regioselectivityRequires Cu catalyst, high temps65–70
Suzuki-MiyauraMild conditions, air-stableBoronic acid availability70–75

Q. Table 2. Biological Activity of Structural Analogs

CompoundModificationActivity (IC50)Target
ParentNone0.12 μMCA IX
Analog C3-Fluorophenyl0.08 μMCA XII
Analog DN-methyl sulfonamide>10 μMInactive

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